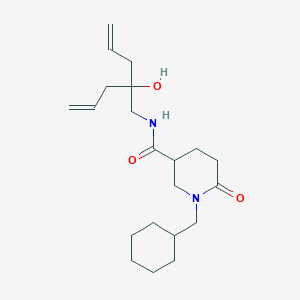![molecular formula C20H22N6OS B3817074 5-[(5,6-dimethylbenzimidazol-1-yl)methyl]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B3817074.png)
5-[(5,6-dimethylbenzimidazol-1-yl)methyl]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide
Overview
Description
5-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines several heterocyclic moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5,6-dimethylbenzimidazol-1-yl)methyl]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of 5,6-Dimethylbenzimidazole: This can be synthesized by reacting o-phenylenediamine with acetic acid under reflux conditions.
Synthesis of the Thiazole Moiety: The thiazole ring can be formed by reacting α-haloketones with thiourea.
Coupling Reactions: The benzimidazole and thiazole moieties are then coupled with a pyrazole derivative through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and thiazole rings.
Reduction: Reduction reactions can occur at the pyrazole ring, leading to the formation of dihydropyrazole derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzimidazole and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various substituted benzimidazole, thiazole, and pyrazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound can be used to study enzyme interactions and protein binding due to its heterocyclic nature .
Medicine
The presence of multiple heterocyclic rings makes it a versatile scaffold for drug development .
Industry
Industrially, this compound can be used in the development of new materials with specific electronic and optical properties. Its complex structure allows for the fine-tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism of action of 5-[(5,6-dimethylbenzimidazol-1-yl)methyl]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with various molecular targets. The benzimidazole and thiazole rings can interact with nucleic acids and proteins, potentially inhibiting their function. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, further stabilizing these interactions .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylbenzimidazole: A simpler compound with similar biological activities.
Thiazole Derivatives: Known for their antimicrobial and anticancer properties.
Pyrazole Derivatives: Widely used in medicinal chemistry for their anti-inflammatory and analgesic effects.
Uniqueness
What sets 5-[(5,6-dimethylbenzimidazol-1-yl)methyl]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide apart is its combination of three different heterocyclic rings, each contributing to its overall biological and chemical properties. This makes it a highly versatile compound for various applications.
Properties
IUPAC Name |
5-[(5,6-dimethylbenzimidazol-1-yl)methyl]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6OS/c1-12-7-16-18(8-13(12)2)26(11-22-16)10-15-9-17(24-23-15)20(27)25(4)14(3)19-21-5-6-28-19/h5-9,11,14H,10H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSSKYKIKNBOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3=CC(=NN3)C(=O)N(C)C(C)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-cyclohexen-1-ylacetyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B3817002.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-7-methyl-1-benzofuran-2-carboxamide](/img/structure/B3817013.png)
![{1-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B3817028.png)
![N-(2-furylmethyl)-N-[1-(hydroxymethyl)propyl]-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B3817036.png)
![(3S,4S)-1-[(4-chloro-5-methyl-1H-pyrazol-3-yl)methyl]-4-(3-methoxyphenyl)piperidin-3-ol](/img/structure/B3817042.png)

![[2-(3-phenylpropyl)morpholin-4-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B3817046.png)
![6-methyl-3-[3-(morpholin-4-ylmethyl)phenyl]pyridin-2-amine](/img/structure/B3817066.png)
![ethyl 3-benzyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B3817068.png)
![8-(1,2,3,4-tetrahydroquinolin-8-ylcarbonyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3817075.png)
![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]urea](/img/structure/B3817082.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B3817084.png)

![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B3817096.png)
